molecular formula C7H5Cl2NO B14856416 2-Chloro-6-(chloromethyl)isonicotinaldehyde

2-Chloro-6-(chloromethyl)isonicotinaldehyde

Cat. No.: B14856416
M. Wt: 190.02 g/mol
InChI Key: JLSYPBGQFCLWOR-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)isonicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinaldehyde, where the 2-position of the pyridine ring is substituted with a chlorine atom and the 6-position with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(chloromethyl)isonicotinaldehyde typically involves the chlorination of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(chloromethyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

Scientific Research Applications

2-Chloro-6-(chloromethyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethyl)isonicotinaldehyde involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The aldehyde group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in synthetic chemistry and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(4-chlorophenyl)isonicotinaldehyde: Similar structure but with a 4-chlorophenyl group instead of a chloromethyl group.

    2-Chloro-6-(4-methylphenyl)isonicotinaldehyde: Similar structure but with a 4-methylphenyl group instead of a chloromethyl group.

    2-Chloro-6-(trifluoromethoxy)isonicotinaldehyde: Similar structure but with a trifluoromethoxy group instead of a chloromethyl group.

Uniqueness

2-Chloro-6-(chloromethyl)isonicotinaldehyde is unique due to its combination of a chloromethyl group and an aldehyde group on the isonicotinaldehyde backbone. This combination provides a distinct reactivity profile, making it useful for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H5Cl2NO/c8-3-6-1-5(4-11)2-7(9)10-6/h1-2,4H,3H2

InChI Key

JLSYPBGQFCLWOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Cl)C=O

Origin of Product

United States

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